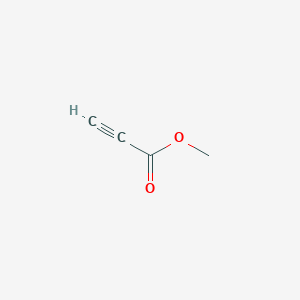

Methyl propiolate

Overview

Description

Synthesis Analysis

The synthesis of methyl propiolate has been explored through various chemical reactions, including the double Michael addition of azoles, which has opened new avenues for the creation of ligands with two heterocyclic rings (Díez-Barra et al., 2004). Additionally, the reaction of methyl propiolate with 2-aminopyridines has been corrected for previous structural inaccuracies, showcasing the compound's versatility (Wilson & Bottomley, 1967).

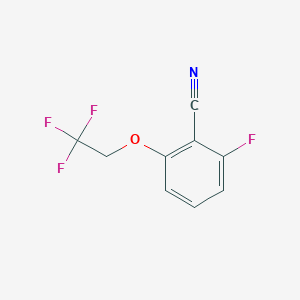

Molecular Structure Analysis

The molecular structure of methyl propiolate allows for interesting chemical interactions, as demonstrated in the formation of novel bismethanofullerenes and ethenofullerene when reacted with C(60) in the presence of triphenylphosphine (Hsiao, Chidambareswaran, & Cheng, 1998). These findings highlight the compound's potential in facilitating complex molecular formations.

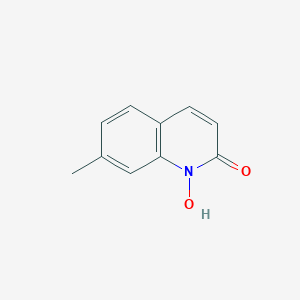

Chemical Reactions and Properties

Methyl propiolate undergoes various chemical reactions, yielding a wide array of products. For instance, its reaction with cyclohexanone, induced by SmI2, showcases its reactivity towards the synthesis of terpenic acid, demonstrating its application in complex organic synthesis (Sono et al., 2013).

Physical Properties Analysis

The physical properties of methyl propiolate, such as its solubility, melting point, and boiling point, are essential for its application in various chemical syntheses. While specific studies on these properties were not identified in the current literature search, they play a critical role in determining the compound's suitability for different chemical reactions and its handling and storage requirements.

Chemical Properties Analysis

Methyl propiolate's chemical properties, including its reactivity with other compounds and stability under various conditions, are crucial for its effectiveness in synthetic chemistry. Its ability to participate in addition reactions, as seen with copper(I) methyltrialkylborates, leading to the stereospecific synthesis of (E)-α,β-unsaturated acid esters, showcases its versatile chemical behavior (Yamada et al., 1977).

Scientific Research Applications

Synthesis of Organic Compounds

- Scientific Field: Organic Chemistry

- Application Summary: Methyl propiolate is a reagent and building block for the synthesis of other organic compounds . This application exploits the electrophilicity of the alkyne group .

- Results or Outcomes: The outcomes of these reactions are new organic compounds. The specific results, including any quantitative data or statistical analyses, would depend on the particular synthesis .

Fabrication of Porous Materials

- Scientific Field: Material Science

- Application Summary: Methyl propiolate has been used to fabricate a porous poly-p-xylylene material .

- Methods of Application: The process involves a unique vapor sublimation and deposition process. A water solution and ice are used as the template with customizable shape and dimensions. The conventional chemical vapor deposition (CVD) polymerization of poly-p-xylylene on such an ice template forms a three-dimensional, porous poly-p-xylylene material with interconnected porous structures .

- Results or Outcomes: The functionality of methyl propiolate was well preserved during the vapor deposition polymerization process and was installed in one step on the final porous poly-p-xylylene products . This functionality exhibited an intact structure and reactivity during the proposed vapor sublimation and deposition process .

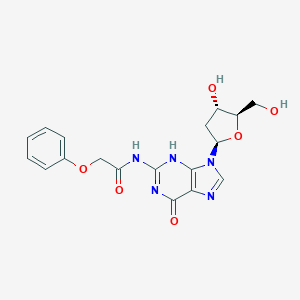

Thiol Derivatizing Agent for Capillary Electrophoresis

- Scientific Field: Analytical Chemistry

- Application Summary: Methyl propiolate has been used as a thiol derivatizing agent for capillary electrophoresis .

- Methods of Application: The specific methods of application can vary, but generally involve using Methyl propiolate to derivatize thiols for analysis by capillary electrophoresis .

- Results or Outcomes: The outcomes of these procedures are improved analysis of thiols by capillary electrophoresis. The specific results, including any quantitative data or statistical analyses, would depend on the particular analysis .

Synthesis of 1,2,3,5-Benzenetetracarboxylates

- Scientific Field: Organic Chemistry

- Application Summary: Methyl propiolate is used in a one-pot, four-component synthesis of 1,2,3,5-benzenetetracarboxylates promoted by Ph3P .

- Methods of Application: The specific methods of application can vary, but generally involve using Methyl propiolate in a one-pot, four-component synthesis .

- Results or Outcomes: The outcomes of these procedures are 1,2,3,5-benzenetetracarboxylates .

Synthesis of Polysubstituted 3-Arylaminoacrylate and Tetrahydropyrimidin-2-One Derivatives

- Scientific Field: Organic Chemistry

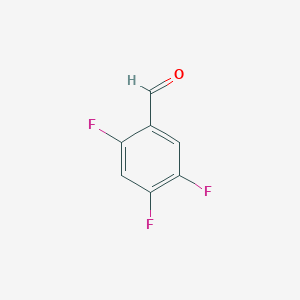

- Application Summary: Methyl propiolate is used in the synthesis of polysubstituted 3-arylaminoacrylate and tetrahydropyrimidin-2-one derivatives .

- Methods of Application: The process involves a one-pot domino reaction of arylamines, methyl propiolate, aromatic aldehydes, and urea in ethanol in the presence of FeCl3 as a catalyst .

- Results or Outcomes: The outcomes of these procedures are polysubstituted 3-arylaminoacrylate and tetrahydropyrimidin-2-one derivatives .

Synthesis of 2-Benzylidene (Thenylidene, or Furfurlidene)Azino-3H1,3-Thiazin-4-Ones

- Scientific Field: Organic Chemistry

- Application Summary: Methyl propiolate reacts with thiosemicarbazones in methanol in the presence of triethylamine to give 2-benzylidene (thenylidene, or furfurlidene)azino-3H1,3-thiazin-4-ones .

- Methods of Application: The specific methods of application can vary, but generally involve using Methyl propiolate to react with thiosemicarbazones in methanol in the presence of triethylamine .

- Results or Outcomes: The outcomes of these procedures are 2-benzylidene (thenylidene, or furfurlidene)azino-3H1,3-thiazin-4-ones .

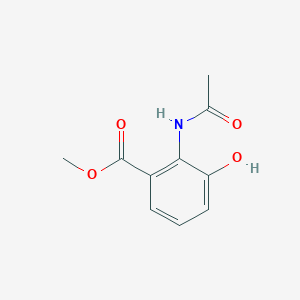

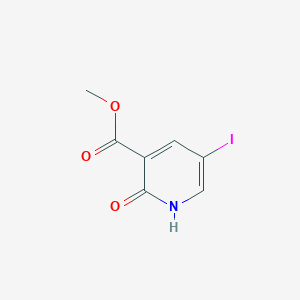

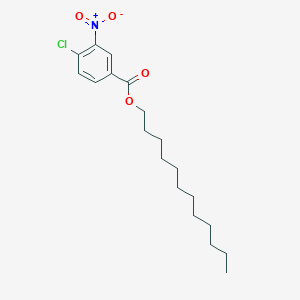

Synthesis of Salicylic Acid Derivatives

- Scientific Field: Medicinal Chemistry

- Application Summary: Methyl propiolate is used as a reagent in the synthesis of a novel class of salicylic acid derivatives for inhibiting the protein tyrosine phosphatase YopH from Yersinia pestis .

- Methods of Application: The specific methods of application can vary, but generally involve using Methyl propiolate in the synthesis of salicylic acid derivatives .

- Results or Outcomes: The outcomes of these procedures are novel salicylic acid derivatives that can inhibit the protein tyrosine phosphatase YopH from Yersinia pestis .

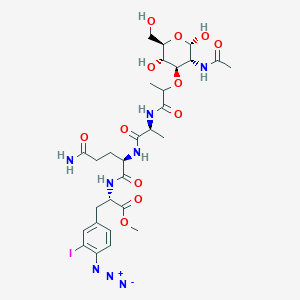

Synthesis of 1- (4-substituted)-phenyl-4- or 5-methoxycarbonyl-1,2,3- Triazoles

- Scientific Field: Organic Chemistry

- Application Summary: Several 1- (4-substituted)-phenyl-4- or 5-methoxycarbonyl-1,2,3- triazoles have been synthesized by 1,3-dipolar cycloaddition of the corresponding arylazides to methyl propiolate in carbon tetrachloride .

- Methods of Application: The process involves a 1,3-dipolar cycloaddition of the corresponding arylazides to methyl propiolate in carbon tetrachloride .

- Results or Outcomes: The outcomes of these procedures are several 1- (4-substituted)-phenyl-4- or 5-methoxycarbonyl-1,2,3- triazoles .

Synthesis of Mono-, Bis- and Trisadducts

- Scientific Field: Organic Chemistry

- Application Summary: Under high pressure conditions, cycloheptatriene reacts with methyl propiolate to afford mono-, bis- and trisadducts all retaining the norcaradiene structure .

- Methods of Application: The process involves the reaction of cycloheptatriene with methyl propiolate under high pressure conditions .

- Results or Outcomes: The outcomes of these procedures are mono-, bis- and trisadducts all retaining the norcaradiene structure .

Safety And Hazards

Future Directions

Methyl propiolate has been used in the synthesis of polysubstituted 3-arylaminoacrylate and tetrahydropyrimidin-2-one derivatives . It has also been used as a thiol derivatizing agent for capillary electrophoresis . Future research may focus on further exploring these applications and developing new ones.

properties

IUPAC Name |

methyl prop-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O2/c1-3-4(5)6-2/h1H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMAKHNTVDGLIRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27342-21-8 | |

| Record name | 2-Propynoic acid, methyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27342-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60238923 | |

| Record name | Propiolic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl propiolate | |

CAS RN |

922-67-8 | |

| Record name | Methyl propiolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=922-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl propynoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000922678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL PROPIOLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propiolic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl propiolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL PROPYNOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T88NXO102K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

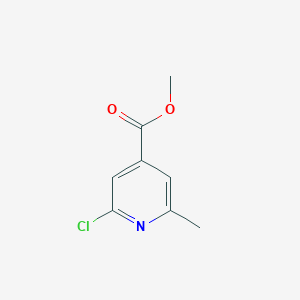

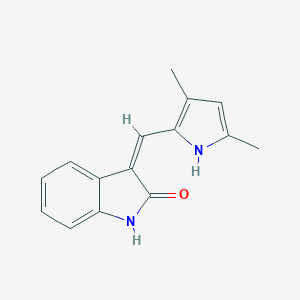

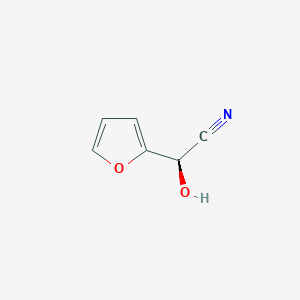

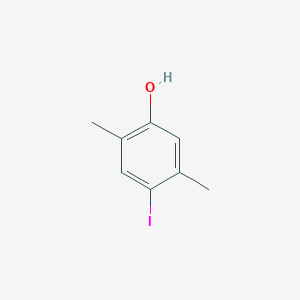

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.